molecular formula C20H11IN2O5 B416753 2-(4-IODOPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-(4-IODOPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B416753
M. Wt: 486.2g/mol
InChI Key: RSDKILXAYMXRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-IODOPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-IODOPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Iodination: Introduction of the iodine atom to the phenyl ring.

    Cyclization: Formation of the isoindole-1,3-dione ring system through cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Halogen substitution reactions, especially involving the iodine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Quinones or other oxidized aromatic compounds.

    Reduction Products: Amino derivatives.

    Substitution Products: Compounds where the iodine atom is replaced by another functional group.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for biological imaging and diagnostics.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-IODOPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-phenyl)-5-(4-nitro-phenoxy)-isoindole-1,3-dione
  • 2-(4-Chloro-phenyl)-5-(4-nitro-phenoxy)-isoindole-1,3-dione
  • 2-(4-Fluoro-phenyl)-5-(4-nitro-phenoxy)-isoindole-1,3-dione

Uniqueness

The presence of the iodine atom in 2-(4-IODOPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE may impart unique reactivity and properties compared to its bromo, chloro, and fluoro analogs. Iodine is a larger halogen and can participate in different types of chemical reactions, potentially leading to unique biological and chemical properties.

Properties

Molecular Formula

C20H11IN2O5

Molecular Weight

486.2g/mol

IUPAC Name

2-(4-iodophenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C20H11IN2O5/c21-12-1-3-13(4-2-12)22-19(24)17-10-9-16(11-18(17)20(22)25)28-15-7-5-14(6-8-15)23(26)27/h1-11H

InChI Key

RSDKILXAYMXRGP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])I

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])I

Origin of Product

United States

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